molecular formula C11H9NO2 B14255529 5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde CAS No. 403657-23-8

5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde

Cat. No.: B14255529
CAS No.: 403657-23-8
M. Wt: 187.19 g/mol
InChI Key: UZFXCPRASBZEMY-UHFFFAOYSA-N
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Description

5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₉NO₂. It is a heterocyclic compound containing both furan and pyridine rings, which are known for their significant roles in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

The scalability of the reaction would depend on optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its furan and pyridine rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Pyridyl)furan-2-carbaldehyde
  • 5-(3-Methylpyridin-2-yl)furan-2-carbaldehyde
  • 5-(4-Methylpyridin-2-yl)furan-2-carbaldehyde

Uniqueness

5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets .

Properties

CAS No.

403657-23-8

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-8-2-4-10(12-6-8)11-5-3-9(7-13)14-11/h2-7H,1H3

InChI Key

UZFXCPRASBZEMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(O2)C=O

Origin of Product

United States

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